molecular formula C25H22N2O5 B2524566 (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid CAS No. 2343964-27-0

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid

Cat. No.: B2524566
CAS No.: 2343964-27-0
M. Wt: 430.46
InChI Key: UEMSXRDHMCYEEX-SBUREZEXSA-N
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Description

The compound “(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid” is an Fmoc-protected pyrrolidine derivative with a pyridin-4-yloxy substituent at the 4-position. This structure is critical in peptide synthesis, where the Fmoc group ((9H-fluoren-9-yl)methoxy)carbonyl) serves as a temporary protecting group for amines, enabling controlled deprotection under basic conditions.

Storage conditions are likely similar to structurally related Fmoc-pyrrolidine derivatives, such as refrigeration (2–8°C) in a dry environment .

Properties

IUPAC Name

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-pyridin-4-yloxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c28-24(29)23-13-17(32-16-9-11-26-12-10-16)14-27(23)25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,17,22-23H,13-15H2,(H,28,29)/t17-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMSXRDHMCYEEX-SBUREZEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid is a derivative of pyrrolidine that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolidine core substituted with various functional groups. Its molecular formula is C24H27N3O5C_{24}H_{27}N_{3}O_{5}, with a molecular weight of approximately 427.48 g/mol. The presence of the fluorenylmethoxycarbonyl group enhances its stability and solubility in biological systems.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrrolidine, including the target compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds effectively inhibit the growth of Mycobacterium tuberculosis , particularly targeting the enoyl-acyl carrier protein reductase (InhA), a key enzyme in fatty acid biosynthesis in mycobacteria .

Compound Target Activity
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acidInhA (M. tuberculosis)Potent inhibitor
3-(9H-Fluoren-9-yl)pyrrolidine-2,5-dioneMycobacterium tuberculosisIC50 = 0.05 µM

Antiparasitic Activity

Recent studies have identified similar bicyclic pyrrolidine compounds as effective inhibitors of Toxoplasma gondii , demonstrating their potential in treating parasitic infections. These compounds inhibit the enzyme responsible for loading phenylalanine onto tRNA, crucial for protein synthesis in parasites .

Compound Target Activity
Bicyclic pyrrolidinesToxoplasma phenylalanyl t-RNA synthetaseIC50 = 0.04 µM

The biological activity of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid is primarily attributed to its ability to interact with specific enzymes within microbial and parasitic systems. The compound’s structural features allow it to bind effectively to active sites, inhibiting critical biochemical pathways necessary for pathogen survival.

Study on Antimicrobial Efficacy

In a study published in Antimicrobial Agents and Chemotherapy, researchers evaluated the efficacy of several pyrrolidine derivatives against drug-resistant strains of Mycobacterium tuberculosis . Among these, the target compound showed promising results with an IC50 value significantly lower than that of standard treatments .

Study on Antiparasitic Properties

Another investigation focused on the antiparasitic effects of bicyclic pyrrolidines against Toxoplasma gondii . The study highlighted that oral administration of these compounds led to substantial reductions in parasite load in infected mice, indicating their potential as therapeutic agents for toxoplasmosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Fmoc-protected pyrrolidine/piperidine derivatives widely used in peptide synthesis. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparison of Fmoc-Protected Pyrrolidine Derivatives

Compound Name Substituent at 4-Position CAS Number Molecular Weight (g/mol) Key Features Applications Safety Information
(2S,4S)-1-Fmoc-4-hydroxypyrrolidine-2-carboxylic acid -OH 189249-10-3 353.37 Polar hydroxyl group; hydrogen bonding capability Peptide backbone modification H315, H319, H335 (skin/eye irritation, respiratory irritation)
(2S,4S)-1-Fmoc-4-(tert-butoxy)pyrrolidine-2-carboxylic acid -O-tert-butyl 122996-47-8 409.47 Bulky tert-butoxy group; steric hindrance Solid-phase peptide synthesis H302, H315, H319, H335 (oral toxicity, skin/eye irritation)
(2S,4R)-1-Fmoc-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid -CF3 2549171-72-2 405.37 Electron-withdrawing CF3; enhanced lipophilicity Medicinal chemistry (bioavailability optimization) No explicit safety data
2-[(2S,4S)-1-Fmoc-4-methoxypyrrolidin-2-yl]acetic acid -OCH3 2381423-92-1 Discontinued Methoxy group; moderate polarity Discontinued product; limited availability Not specified
Fmoc-L-Pro(4-STrt)-OH -S-Trityl 281655-34-3 611.75 Tritylmercapto group; conformational control Preventing peptide aggregation No explicit safety data
(2R,4S)-4-azido-1-Fmoc-pyrrolidine-2-carboxylic acid -N3 2137142-63-1 378.4 Azido group; click chemistry compatibility Bioconjugation applications Refrigerated storage; 95% purity

Key Insights:

Substituent Effects: Hydroxyl (-OH): Enhances polarity and hydrogen bonding, useful in hydrophilic peptide environments . Trifluoromethyl (-CF3): Increases metabolic stability and lipophilicity, critical for drug design . Azido (-N3): Enables bioorthogonal reactions (e.g., click chemistry) for labeling or conjugation .

Safety Profiles :

  • Compounds with tert-butoxy or hydroxyl groups exhibit specific hazards (e.g., oral toxicity, irritation) .
  • Safety data for the pyridin-4-yloxy derivative must be inferred; similar aromatic ethers may pose inhalation or dermal risks.

Applications :

  • The pyridin-4-yloxy variant may be tailored for kinase inhibitors or receptor-targeted peptides due to its aromatic moiety.
  • Tritylmercapto derivatives (e.g., Fmoc-L-Pro(4-STrt)-OH) are specialized for preventing peptide aggregation during synthesis .

Notes

  • Data Limitations : Specific properties (e.g., solubility, stability) of the pyridin-4-yloxy compound require experimental validation, as the provided evidence lacks direct data.
  • Safety Precautions : Handle all Fmoc-protected compounds under standard laboratory safety protocols (gloves, goggles, ventilation), especially those with hazard classifications.
  • Synthetic Utility : The pyridin-4-yloxy group’s electronic and steric properties make it a promising candidate for designing peptide-based therapeutics with enhanced target engagement.

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